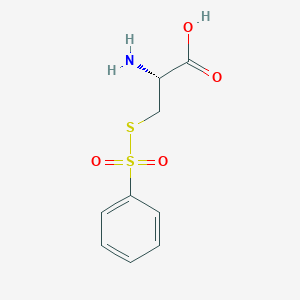

S-Phenylsulfonylcysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S-Phenylsulfonylcysteine is a chemical compound with the molecular formula C9H11NO4S2 .

Synthesis Analysis

A three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides with purified proteins, referred to as the thiosulfonate switch, involves: (1) thiol blocking at pH 4.0 using S-phenylsulfonylcysteine (SPSC); (2) trapping of protein S-nitrosothiols as their S-phenylsulfonylcysteines .

Molecular Structure Analysis

The molecular structure of S-Phenylsulfonylcysteine consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .

Chemical Reactions Analysis

S-Phenylsulfonylcysteine is involved in a three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides .

Physical And Chemical Properties Analysis

S-Phenylsulfonylcysteine has a molecular weight of 261.3 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 261.01295018 g/mol. It has a topological polar surface area of 131 Ų .

科学的研究の応用

Thiol Blocking

SPSC is used as a reagent for blocking thiol (-SH) groups on proteins and peptides at room temperature . This is a crucial step in various biochemical and biophysical experiments where the reactivity of thiol groups needs to be controlled .

Thiosulfonate Switch Technique

SPSC plays a key role in the thiosulfonate switch technique . In this technique, thiosulfonates are fluorescently tagged with a probe bearing a reactive thiol, such as rhodamine-SH . This technique is used to study protein function and mediate nitrosative stress .

Protein S-Nitrosothiol Detection

SPSC is used in a three-step protocol for protein S-nitrosothiol conversion to fluorescent mixed disulfides with purified proteins . This protocol is referred to as the thiosulfonate switch .

Protein Thiol Blocking

SPSC is used in protein thiol blocking at pH 4.0 . This is a critical step in various protein studies where the reactivity of protein thiols needs to be controlled .

Trapping of Protein S-Nitrosothiols

SPSC is used for trapping protein S-nitrosothiols as their S-phenylsulfonylcysteines . This is an important step in the study of protein S-nitrosylation .

Tagging Protein Thiosulfonate

SPSC is used in tagging the protein thiosulfonate with a fluorescent rhodamine-based probe bearing a reactive thiol . This forms a mixed disulfide between the probe and the formerly S-nitrosated cysteine residue .

特性

IUPAC Name |

(2R)-2-amino-3-(benzenesulfonylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYWKTOUPAICGF-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Phenylsulfonylcysteine | |

Q & A

Q1: How does S-phenylsulfonylcysteine (SPSC) enable the detection of S-nitrosated cysteine residues in proteins?

A: SPSC plays a crucial role in a three-step protocol called the "thiosulfonate switch," which allows researchers to specifically label and detect S-nitrosated cysteine residues within proteins []. Here's how it works:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。